|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][NH:5][C:6]([C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1)=[O:7].O.[NH2:20][NH2:21].O>CCO>[NH:20]([C:3](=[O:2])[CH2:4][NH:5][C:6]([C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1)=[O:7])[NH2:21] |f:1.2|
|
|
Name
|
compound 2a
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CNC(=O)C1=CC=CC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting white precipitate was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(N)C(CNC(=O)C1=CC=CC2=CC=CC=C12)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.6% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |